Home > Products > Screening Compounds P75462 > Diflunisal Phosphate
Diflunisal Phosphate - 84958-45-2

Diflunisal Phosphate

Catalog Number: EVT-380172
CAS Number: 84958-45-2
Molecular Formula: C13H9F2O6P
Molecular Weight: 330.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), has been extensively studied for its pharmacological properties and therapeutic applications. It is a salicylic acid derivative that was developed with the aim of improving potency, gastrointestinal tolerance, and duration of action compared to traditional salicylates like aspirin469. Diflunisal's unique chemical structure, characterized by the addition of a difluorophenyl group at the C5 position of salicylic acid, contributes to its enhanced lipophilicity and pharmacological profile9.

Applications in Various Fields

Analgesic and Anti-inflammatory Applications

Diflunisal's analgesic and anti-inflammatory properties have been well-documented. It has been shown to be more potent than aspirin in various animal models and clinical settings, with a longer duration of action and improved gastrointestinal tolerance469. The drug's reversible effects on platelet aggregation, in contrast to the irreversible effects of aspirin, make it a safer option for patients requiring long-term NSAID therapy6.

Amyloid Diseases

The ability of diflunisal and its analogues to inhibit TTR aggregation presents a potential therapeutic application in the treatment of amyloid diseases, such as familial amyloid polyneuropathy1. By stabilizing the native state of TTR, diflunisal could prevent the formation of amyloid fibrils, which are implicated in the pathogenesis of these diseases.

Oncology

Diflunisal's inhibition of CBP/p300 acetyltransferases suggests a novel mechanism for its anticancer activity3. By suppressing the growth of leukemia cell lines that depend on p300, diflunisal may offer a new avenue for cancer treatment, particularly in malignancies driven by aberrant acetylation of proteins.

Gout and Hyperuricemia

In patients with gout, diflunisal has demonstrated a hypouricemic action, reducing serum uric acid levels through different mechanisms depending on the patient's uric acid excretion profile7. This dual mechanism, involving both inhibition of xanthine oxidase and uricosuric effects, positions diflunisal as a potential treatment option for gout and hyperuricemia.

Mitochondrial Dysfunction

The ionophoretic-like action of diflunisal, which leads to the uncoupling of oxidative phosphorylation, may have implications for conditions associated with mitochondrial dysfunction210. While this effect can be detrimental in some contexts, it may also provide therapeutic benefits by modulating mitochondrial activity in disease states.

Source and Classification

Diflunisal phosphate is derived from diflunisal, which is chemically classified as a biphenyl carboxylic acid. Its chemical formula is C13H8F2O3\text{C}_{13}\text{H}_{8}\text{F}_{2}\text{O}_{3}, and it has a molecular weight of approximately 250.20 g/mol . Diflunisal is categorized under the group of NSAIDs and is recognized for its ability to alleviate pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis .

Synthesis Analysis

The synthesis of diflunisal can be accomplished through several methods:

  1. One-Step Method: A notable synthesis route involves a one-step method using 2,4-difluorophenyl magnesium halide and 5-halogenated salicylic acid or derivatives. This process utilizes iron salt and titanate as catalytic metals, which are more environmentally friendly compared to traditional palladium or nickel catalysts . The reaction conditions involve mixing the reactants in a solvent under heating, leading to the formation of diflunisal with high yield and low toxicity.
  2. Suzuki Cross-Coupling Reaction: Another effective method employs the Suzuki cross-coupling reaction using a palladium-diamine complex as a catalyst. This method has been reported to yield diflunisal with up to 93% efficiency without the need for an inert atmosphere . The reaction typically occurs at room temperature, making it accessible for various laboratory settings.
  3. Hydrazide Derivatives: Diflunisal can also be converted into hydrazide derivatives through treatment with aryl isothiocyanates in ethanol. This method allows further functionalization of diflunisal for enhanced biological activity .
Molecular Structure Analysis

The molecular structure of diflunisal phosphate features a biphenyl core with two fluorine atoms located at the para positions on one phenyl ring and a hydroxyl group on the adjacent carbon atom. The carboxylic acid functional group contributes to its acidic properties.

  • Key Structural Features:
    • Chemical Formula: C13H8F2O3\text{C}_{13}\text{H}_{8}\text{F}_{2}\text{O}_{3}
    • Functional Groups: Hydroxyl (-OH), Carboxylic Acid (-COOH), Fluoro groups (-F)

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) are commonly employed to confirm the structure of diflunisal and its derivatives .

Chemical Reactions Analysis

Diflunisal participates in various chemical reactions due to its functional groups:

  • Esterification: Diflunisal can undergo esterification reactions to form esters, which may enhance its solubility and bioavailability.
  • Hydrazone Formation: It can react with hydrazines to form hydrazones, which are useful intermediates in organic synthesis.
  • Thiosemicarbazide Synthesis: The conversion of diflunisal into thiosemicarbazides demonstrates its reactivity towards nucleophiles, allowing for further derivatization .
Mechanism of Action

Diflunisal exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins—mediators involved in inflammation and pain signaling. By blocking these enzymes, diflunisal reduces the production of inflammatory mediators, thereby alleviating pain and inflammation associated with various conditions .

Physical and Chemical Properties Analysis

Diflunisal phosphate exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in water but can be enhanced through complexation with cyclodextrins or incorporation into nanoparticles .
  • Stability: The compound is stable under normal conditions but may undergo degradation under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
Applications

Diflunisal phosphate finds applications in various fields:

  1. Pharmaceuticals: It is primarily used for treating pain and inflammatory conditions such as arthritis.
  2. Drug Delivery Systems: Recent studies have explored the use of diflunisal-loaded nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .
  3. Research Applications: Diflunisal serves as a model compound in studies investigating NSAID mechanisms, drug interactions, and formulation development.
Introduction to Diflunisal Phosphate

Chemical and Structural Profile of Diflunisal Phosphate

Diflunisal Phosphate, chemically designated as 2',4'-Difluoro-4-(phosphonooxy)-[1,1'-biphenyl]-3-carboxylic acid, is an ester derivative where the phenolic hydroxyl group of diflunisal is substituted with a phosphate moiety. This structural modification fundamentally alters its physicochemical behavior while maintaining the core pharmacophore responsible for therapeutic activity.

  • Molecular Formula: C₁₃H₉F₂O₆P [1] [4]
  • Molecular Weight: 330.18 g/mol [4]
  • CAS Registry Number: 84958-45-2 [4]
  • Systematic IUPAC Name: [1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-4-(phosphonooxy)- [4]
  • Synonyms: Diflunisal Phosphate; MK-647 Phosphate (historical code) [1] [4] [9]

The critical structural distinction lies in the replacement of the ionizable phenolic -OH group in diflunisal (pKa ~3-4) with a phosphate ester (-OPO₃H₂) group. Phosphate esters typically exhibit higher aqueous solubility at physiological pH compared to their parent phenols due to the increased ionization potential of the phosphate group (pKa ~1-2 and ~6-7). This modification transforms diflunisal from a poorly water-soluble drug into a more readily dissolved prodrug, a key objective in its design [6] [8].

Key Physicochemical Properties:

  • Solubility: Exhibits significantly improved water solubility compared to diflunisal, particularly in neutral and alkaline conditions, facilitating parenteral formulation. Solubility is noted in dimethyl sulfoxide (slight), methanol (slight), and water upon heating [4] [8].
  • Melting Point: Reported melting range of 161-163°C [4].
  • Predicted pKa: Approximately 0.95 ± 0.50, indicative of a highly ionizable group (phosphate) dominating its behavior in solution [4].
  • Predicted Density: 1.631 ± 0.06 g/cm³ [4].

Table 1: Key Chemical Identifiers and Properties of Diflunisal Phosphate

PropertyValueSource/Reference
CAS Number84958-45-2ChemicalBook [4]
Molecular FormulaC₁₃H₉F₂O₆PPubChem [1]
Molecular Weight330.18 g/molChemicalBook [4]
IUPAC Name[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-4-(phosphonooxy)-ChemicalBook [4]
Melting Point161-163°CChemicalBook [4]
Solubility (Water)Slight, improved with heatingChemicalBook [4]
Predicted pKa0.95 ± 0.50ChemicalBook [4]

Historical Development and Pharmacological Significance

The development of Diflunisal Phosphate is intrinsically linked to the discovery and optimization of diflunisal itself by Merck Sharp & Dohme Research Laboratories.

  • Origins of Diflunisal (1971): Research spanning 1962-1971 sought salicylate derivatives with improved potency, duration of action, and tolerability over aspirin. Systematic evaluation revealed that introducing hydrophobic groups, particularly aryl rings, at the C5 position of salicylic acid dramatically enhanced anti-inflammatory activity. This led first to flufenisal (5-(4-fluorophenyl)salicylic acid, acetylated), which showed doubled potency and longer duration than aspirin but lacked significant gastrointestinal (GI) tolerance benefits. Further exploration of 5-heteroaryl salicylic acids and non-acetylated analogs identified diflunisal (5-(2,4-difluorophenyl)salicylic acid) as the superior candidate. Crucially, the absence of an O-acetyl group differentiated it mechanistically from aspirin, preventing protein acetylation and demonstrating potent prostaglandin synthetase inhibition in vitro despite being non-acetylated [2] [7] [9].

  • Rationale for Phosphate Prodrug Development: Despite diflunisal's advantages (higher potency, longer half-life ~8-12 hours), its inherent poor aqueous solubility posed significant challenges for formulation development, particularly for routes requiring rapid dissolution or high drug concentrations (e.g., injectables, concentrated oral solutions/suspensions). Esterification, particularly phosphorylation, is a well-established prodrug strategy to enhance the solubility of phenolic drugs. The phosphate group acts as a hydrophilic, enzymatically cleavable promoiety. Diflunisal Phosphate was thus developed primarily to overcome the formulation barrier inherent to diflunisal, enabling new delivery routes and potentially faster onset depending on the conversion rate in vivo [6] [8].

  • Pharmacological Significance: As a prodrug, Diflunisal Phosphate itself is typically pharmacologically inert regarding cyclooxygenase (COX) inhibition. Its significance lies in serving as a bioreversible carrier for the active moiety, diflunisal. Following administration, endogenous phosphatases readily hydrolyze the phosphate ester bond, liberating free diflunisal. This conversion is generally efficient, particularly in tissues and blood rich in phosphatases. The primary pharmacological value of the phosphate ester is therefore enabling improved biopharmaceutical properties rather than introducing a novel mechanism of action distinct from diflunisal [6] [8].

Table 2: Historical Development Timeline of Diflunisal and Diflunisal Phosphate

Time PeriodKey DevelopmentSignificance
1962-1971Merck research program screening modified salicylates.Identification of hydrophobic C5 substituents (e.g., phenyl) enhancing potency.
Early 1970sDevelopment and testing of flufenisal (acetylated 5-(4-fluorophenyl)salicylic acid).Demonstrated 2x potency & longer action vs. aspirin; limited GI tolerance gain.
1971Selection of diflunisal (non-acetylated 5-(2,4-difluorophenyl)salicylic acid).Superior efficacy/tolerance profile; longer plasma half-life (8-12h).
Post-1971Development of Diflunisal Phosphate ester prodrug.Solution to poor aqueous solubility of diflunisal; enabled new formulations.

Comparative Analysis with Parent Compound (Diflunisal)

A direct comparison between Diflunisal Phosphate and its parent drug, diflunisal, highlights the impact of the phosphate prodrug modification on key properties relevant to drug delivery and biological activity.

  • Physicochemical Properties:
  • Aqueous Solubility: This is the most dramatic difference. Diflunisal is notoriously poorly soluble in water. Diflunisal Phosphate exhibits markedly enhanced solubility, especially at neutral to alkaline pH, due to the ionization of the phosphate group (-OPO₃²⁻). This is crucial for formulating liquid injectables, eye drops, or highly concentrated oral solutions impossible with the parent drug [4] [6] [8].
  • Protein Binding: Diflunisal exhibits very high plasma protein binding (>99%). While specific data for the phosphate ester is often limited in public literature, prodrugs, especially highly ionized ones like phosphate esters, typically show significantly reduced protein binding compared to their active parent drugs. This reduced binding can potentially influence initial distribution kinetics before conversion [6] [10].
  • Chemical Stability: The introduction of the phosphate ester can alter stability profiles. Diflunisal itself exhibits photosensitivity, generating potentially toxic degradants upon UV/VIS exposure. Diflunisal Phosphate shares this susceptibility to photodegradation, necessitating protective measures (light-resistant packaging) in formulations. Hydrolytic stability is also a key consideration; while stable enough for formulation, it must be labile in vivo for efficient conversion [5] [6].

  • Biological Activation and Activity:

  • Mechanism of Activation: Diflunisal Phosphate acts solely as a bioreversible prodrug. Its therapeutic activity is entirely dependent on enzymatic hydrolysis (dephosphorylation) by phosphatases (e.g., alkaline phosphatase) present in plasma, liver, intestine, and other tissues, releasing active diflunisal. This conversion is generally rapid and efficient in vivo [6] [8].
  • Inherent Pharmacological Activity: Diflunisal Phosphate itself lacks significant COX inhibitory activity. Its pharmacological profile is defined solely by the liberated diflunisal. Therefore, its anti-inflammatory, analgesic, and antipyretic activities are identical to those of orally administered diflunisal post-conversion [6].
  • Unique Biological Actions (Beyond COX): Research suggests liberated diflunisal, and potentially the phosphate ester awaiting conversion in specific contexts, may exhibit effects beyond classical NSAID actions. Notably, both have shown potential in stabilizing transthyretin (TTR) tetramers, inhibiting misfolding and amyloid fibril formation relevant to treating hereditary TTR amyloidosis. Diflunisal is being repurposed clinically for this indication (e.g., EMA positive opinion for Attrogy™ in 2025). Furthermore, in vitro studies demonstrate potent antivirulence effects against Staphylococcus aureus. Diflunisal Phosphate, upon conversion, significantly inhibits key virulence factors (hemolysin, proteases) more effectively than salicylic acid or aspirin metabolites, likely via upregulation of the stress response regulator SigB and suppression of the agr regulon (RNAIII) [3] [7] [8].

  • Therapeutic Application Advantages (Prodrug Rationale):

  • Enabling Novel Delivery Systems: The enhanced solubility of Diflunisal Phosphate is the primary driver for its use in advanced drug delivery systems impractical for diflunisal. Examples include:
  • Nanoparticles: Incorporated into ROS-responsive poly(propylene sulfide) nanoparticles (~65 nm) for targeted delivery to sites of infection/inflammation (e.g., osteomyelitis), showing improved efficacy in reducing S. aureus bone colonization and damage compared to free drug [3] [8].
  • Lipid Nanoparticles (SLNs): Formulated into solid lipid nanoparticles (~124 nm) for topical/transdermal delivery, significantly improving skin retention and permeation compared to conventional creams, while avoiding GI/hepatic side effects and demonstrating efficacy in arthritis models [8].
  • Multilayer Polymeric Nanocapsules: Fabricated using layer-by-layer assembly (e.g., k-carrageenan/chitosan coatings). The number of layers allows precise control over release kinetics, achieving zero-order (constant) release with 3-4 layers, ideal for prolonged action [8].
  • Mesoporous Silica Nanoparticles (MSNs): Loaded for potential oral delivery, showing reduced gastric release (only ~20%) and targeting intestinal release, potentially mitigating gastric irritation associated with NSAIDs [8].
  • Potential for Faster Absorption/Onset (Context Dependent): While diflunisal itself has good oral bioavailability (80-90%), the significantly faster dissolution rate of the phosphate ester could theoretically lead to more rapid absorption in situations where dissolution is the rate-limiting step, potentially resulting in a slightly faster onset of action for the liberated diflunisal. However, the need for enzymatic conversion adds a step not required by the parent drug. The net effect on onset time is complex and formulation-dependent [6] [8].

Table 3: Comparative Analysis of Diflunisal and Diflunisal Phosphate

CharacteristicDiflunisal (Parent Drug)Diflunisal Phosphate (Prodrug)Consequence/Advantage of Phosphate
Chemical Structure2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Free phenol)2',4'-Difluoro-4-(phosphonooxy)-[1,1'-biphenyl]-3-carboxylic acid (Phosphate ester)Alters key physicochemical properties.
Aqueous SolubilityVery Low (Sparingly soluble)Significantly Higher (Soluble in water with heating) [4] [8]Enables injectable, liquid, & concentrated formulations; facilitates advanced delivery systems (NPs).
Protein Binding>99% [10]Expected to be Lower (due to ionization)May alter initial distribution volume/kinetics.
Mechanism of ActionDirect COX inhibitor (Primary NSAID action); TTR stabilizer; Antivirulence agent (post-liberation).Pharmacologically inactive (Prodrug). Relies on enzymatic hydrolysis to liberate active diflunisal.Activity profile identical to diflunisal after conversion.
Key Enzymatic StepN/AHydrolysis by Phosphatases (e.g., Alkaline Phosphatase)Determines rate of active drug appearance.
Primary Application DriverDirect active drug.Solubility enhancement for delivery system enablement.Allows routes/formulations impossible for parent drug.
PhotostabilityPoor; Generates phototoxic degradants [5] [7].Poor; Susceptible to photodegradation [5].Requires protective packaging for both.

Properties

CAS Number

84958-45-2

Product Name

Diflunisal Phosphate

IUPAC Name

5-(2,4-difluorophenyl)-2-phosphonooxybenzoic acid

Molecular Formula

C13H9F2O6P

Molecular Weight

330.18 g/mol

InChI

InChI=1S/C13H9F2O6P/c14-8-2-3-9(11(15)6-8)7-1-4-12(21-22(18,19)20)10(5-7)13(16)17/h1-6H,(H,16,17)(H2,18,19,20)

InChI Key

PBINCWMWAIMYCR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OP(=O)(O)O

Synonyms

2’,4’-Difluoro-4-(phosphonooxy)-[1,1’-biphenyl]-3-carboxylic Acid;

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.